molecular formula C24H28N2O6S B2993495 N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863452-53-3

N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2993495
CAS No.: 863452-53-3
M. Wt: 472.56
InChI Key: HKNQOLNPKPHEBV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the dimethoxyphenyl group could potentially increase its lipophilicity, which could influence its solubility and absorption properties .

Scientific Research Applications

Synthesis and Applications in Antitumor Activity

Benzothiazepine derivatives have been synthesized and evaluated for potential antitumor activity. For instance, a study reported the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). This suggests that modifications of the benzothiazepine core, similar to the specified compound, could lead to significant biological activities.

Methodological Advancements in Organic Synthesis

The synthesis of benzothiazepine derivatives often involves novel synthetic routes that could be applicable to the compound . For example, a study on the synthesis and transformations of 4,5-dihydro-1,4-benzothiazepin-3(2H)-one derivatives highlights complex synthetic pathways that could potentially be adapted for synthesizing the specified compound (Szabo et al., 1986).

Antimicrobial and Anti-Inflammatory Properties

Another aspect of benzothiazepine derivatives is their antimicrobial and anti-inflammatory properties. A study synthesizing substituted dibenzo[b,f][1,4]thiazepines analogues revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria (Tailor et al., 2014). This indicates that benzothiazepine derivatives, including the compound of interest, may have potential applications in treating bacterial infections.

Novel Synthetic Pathways

Research on novel synthetic pathways for benzothiazepine derivatives, such as the reductive condensation of nitro groups with carboxylic acids promoted by phosphorus(III) compounds, offers a short route to dibenzodiazepinones, showcasing innovative approaches to constructing complex molecules (Tryniszewski et al., 2020). These methodologies could potentially be applied to the synthesis of "N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide," facilitating its production for research purposes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Properties

IUPAC Name

N-cyclopentyl-2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-31-19-12-11-16(13-20(19)32-2)22-14-24(28)26(15-23(27)25-17-7-3-4-8-17)18-9-5-6-10-21(18)33(22,29)30/h5-6,9-13,17,22H,3-4,7-8,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQOLNPKPHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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